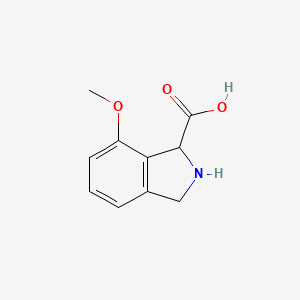

7-Methoxyisoindoline-1-carboxylic acid

Description

7-Methoxyisoindoline-1-carboxylic acid is a bicyclic organic compound featuring an isoindoline core (a six-membered benzene ring fused to a five-membered nitrogen-containing ring) with a methoxy (-OCH₃) substituent at the 7-position and a carboxylic acid (-COOH) group at the 1-position. Isoindoline derivatives are valued in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthesis.

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

7-methoxy-2,3-dihydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c1-14-7-4-2-3-6-5-11-9(8(6)7)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |

InChI Key |

QTGYKUQSLGFWMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(NC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyisoindoline-1-carboxylic acid typically involves the following steps:

Formation of Isoindoline Core: The isoindoline core can be synthesized through a Lewis acid-catalyzed acyliminium ion allylation reaction.

Introduction of Methoxy Group: The methoxy group is introduced via a Mitsunobu reaction, which involves the reaction of an alcohol with a phosphine and an azodicarboxylate.

Formation of Carboxylic Acid Group: The carboxylic acid group is introduced through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyisoindoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxyisoindoline-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxyisoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analog: 7-Methoxy-1H-Indole-3-carboxylic Acid

Key Differences :

- Core Structure : Replaces isoindoline with an indole ring (benzene fused to a pyrrole ring).

- Substituents : Methoxy at position 7, carboxylic acid at position 3 (vs. position 1 in the target compound).

Physicochemical Properties :

Applications : Used in drug synthesis (e.g., kinase inhibitors). The indole scaffold enhances π-π interactions in receptor binding, whereas isoindoline may offer improved metabolic stability.

Structural Analog: 7-Methoxyindolizine-1-carboxylic Acid

Key Differences :

- Core Structure : Indolizine (fused bicyclic system with a six-membered ring and five-membered ring containing two heteroatoms).

- Substituents : Methoxy at position 7, carboxylic acid at position 1.

Physicochemical Properties :

| Property | 7-Methoxyindolizine-1-carboxylic Acid | Inferred for Target Compound |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₃ | C₉H₉NO₃ |

| Molecular Weight | 191.18 g/mol | ~177.17 g/mol |

| Purity | >97.0% | Likely similar |

Research Relevance : Indolizine derivatives are explored for antitumor activity. The isoindoline variant may exhibit distinct electronic properties due to differing nitrogen positioning.

Structural Analog: 7-Methoxy-1,3-Benzodioxole-5-carboxylic Acid

Key Differences :

- Core Structure : Benzodioxole (benzene fused to a dioxole ring) vs. isoindoline.

- Substituents : Methoxy and carboxylic acid on a dioxole-containing scaffold.

Physicochemical Properties :

| Property | 7-Methoxy-1,3-Benzodioxole-5-carboxylic Acid | Inferred for Target Compound |

|---|---|---|

| Molecular Formula | C₉H₈O₅ | C₉H₉NO₃ |

| CAS Number | 526-34-1 | Not available |

| Hazards | Harmful if swallowed (Xn) | Likely similar |

Applications: Benzodioxole derivatives are common in natural products (e.g., flavonoids). The isoindoline analog may offer enhanced solubility due to the amine group.

Structural Analog: 7-Methoxyisoindolin-1-one

Key Differences :

- Functional Group : Lactam (cyclic amide) vs. carboxylic acid.

Physicochemical Properties :

| Property | 7-Methoxyisoindolin-1-one | This compound |

|---|---|---|

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₃ |

| Molecular Weight | 163.17 g/mol | ~177.17 g/mol |

| Melting Point | Data unavailable | Higher due to carboxylic acid group |

Research Relevance : Lactams are intermediates in drug synthesis (e.g., β-lactam antibiotics). The carboxylic acid variant could serve as a precursor for amide or ester derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.